molecular formula C21H27ClN2 B5219656 N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine

N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine

Cat. No. B5219656
M. Wt: 342.9 g/mol
InChI Key: YFJINUVHQPWVGD-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity as a recreational drug due to its potent analgesic effects and ease of accessibility. However, U-47700 has been associated with a high risk of overdose and addiction, leading to its classification as a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA). Despite its illicit use, U-47700 has also been studied for its potential applications in scientific research.

Mechanism of Action

N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. By binding to this receptor, N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine activates a signaling cascade that ultimately leads to the inhibition of pain transmission in the spinal cord and brain. However, N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine also has affinity for other opioid receptors, including the delta and kappa receptors, which may contribute to its overall effects.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been shown to produce a range of physiological effects in both animal and human studies. These effects include analgesia, sedation, respiratory depression, and pupillary constriction. N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has also been reported to cause euphoria and dysphoria, as well as nausea and vomiting in some individuals.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine for scientific research is its potency and selectivity for the mu-opioid receptor. This allows for more precise targeting of this receptor and potentially fewer side effects compared to traditional opioids. However, the high risk of overdose and addiction associated with N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is a significant limitation for its use in laboratory settings. Additionally, the illicit nature of N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine may make it difficult to obtain and study.

Future Directions

For research on N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine may include investigations into its mechanisms of action at other opioid receptors, as well as its potential for abuse liability and addiction. Additionally, the development of safer and more selective opioid agonists may provide alternative options for pain management and scientific research.

Synthesis Methods

N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine is synthesized through a multi-step process involving the reaction of 3-chlorophenylacetonitrile with 2-phenylethylamine, followed by reduction with sodium borohydride and subsequent reaction with piperidine. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been studied for its potential use as a pain reliever and anesthetic in medical settings. Its potency and rapid onset of action make it a promising alternative to traditional opioids such as morphine and fentanyl. Additionally, N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine has been investigated for its effects on the central nervous system, including its ability to modulate the release of neurotransmitters such as dopamine and serotonin.

properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2/c22-20-8-4-7-19(17-20)9-13-23-21-11-15-24(16-12-21)14-10-18-5-2-1-3-6-18/h1-8,17,21,23H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJINUVHQPWVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCC2=CC(=CC=C2)Cl)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)piperidin-4-amine

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